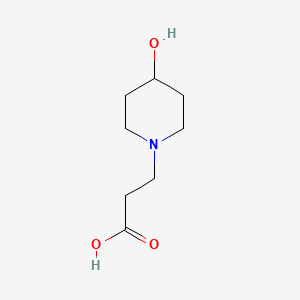
Diclazuril-methyl
Overview
Description
Diclazuril-methyl is a useful research compound. Its molecular formula is C18H11Cl3N4O2 and its molecular weight is 421.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of Diclazuril-Methyl are the asexual or sexual stages of coccidia , a group of protozoan parasites . It is particularly effective against Cyclin-dependent kinases (CDK) , which are prominent target proteins in apicomplexan parasites .
Mode of Action
Its effect on the asexual or sexual stages of coccidia can prevent the excretion of oocysts, leading to a disruption of the parasite’s life cycle .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the parasite’s cyclin-dependent kinases (cdk), disrupting its life cycle .
Pharmacokinetics
Studies have shown that diclazuril, a similar compound, is absorbed after oral administration and has a plasma half-life of about 43 hours .
Result of Action
The primary result of this compound’s action is the disruption of the parasite’s life cycle, leading to a decrease in the population of the parasite. This disruption is achieved by preventing the excretion of oocysts, which are crucial for the parasite’s reproduction .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is commonly used as a feed additive in poultry farms to prevent and treat coccidiosis . The effectiveness of the compound can be influenced by factors such as the dosage used, the frequency of administration, and the overall health status of the animals.
Biochemical Analysis
Cellular Effects
Diclazuril-methyl has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to alleviate damage in the caecum induced by Eimeria tenella, a parasitic protozoan, in chickens . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that this compound may induce morphological changes and attenuate the activity of mitochondrial transmembrane potential of merozoites, which is involved in mitochondrial-dependent apoptosis in second-generation merozoites of Eimeria tenella .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. It has been found that this compound can induce degradation products under stress conditions such as acidic, alkaline, photolytic, thermal, and oxidative stress .
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N4O2/c1-18(9-22,10-2-4-11(19)5-3-10)16-13(20)6-12(7-14(16)21)25-17(27)24-15(26)8-23-25/h2-8H,1H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLAHBJJFUDOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1=CC=C(C=C1)Cl)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{4-[1-(Hydroxyimino)ethyl]phenyl}-1-phenylurea](/img/structure/B3339395.png)

![2-Ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one](/img/structure/B3339407.png)
![4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide](/img/structure/B3339408.png)
![N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide](/img/structure/B3339414.png)

![{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B3339445.png)
![2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid](/img/structure/B3339450.png)

amine](/img/structure/B3339462.png)
![[2-(Oxolan-2-ylmethoxy)phenyl]methanol](/img/structure/B3339463.png)
![1-{4-[4-(Hydroxymethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B3339476.png)

